molecular formula C9H20N2 B145808 N-(3-Aminopropyl)cyclohexylamine CAS No. 3312-60-5

N-(3-Aminopropyl)cyclohexylamine

Cat. No. B145808
CAS RN: 3312-60-5
M. Wt: 156.27 g/mol
InChI Key: ITZPOSYADVYECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)cyclohexylamine is a compound that can be inferred to have both a cyclohexylamine moiety and an aminopropyl group attached to it. Cyclohexylamine itself is known to be an efficient organocatalyst for the synthesis of various organic compounds, such as 2-amino-4H-chromenes, which are synthesized through a multicomponent reaction involving salicylaldehydes, active methylene compounds, and nitroalkanes . This suggests that N-(3-Aminopropyl)cyclohexylamine could also exhibit catalytic properties or be used in the synthesis of similar or related compounds.

Synthesis Analysis

The synthesis of compounds related to N-(3-Aminopropyl)cyclohexylamine, such as 2-amino-4H-chromenes, has been demonstrated using cyclohexylamine as an organocatalyst . Although the specific synthesis of N-(3-Aminopropyl)cyclohexylamine is not detailed in the provided papers, it can be postulated that similar methods could be employed, possibly involving the reaction of cyclohexylamine with a suitable derivative of propylamine under controlled conditions.

Molecular Structure Analysis

While the molecular structure of N-(3-Aminopropyl)cyclohexylamine is not directly discussed, we can draw parallels from cyclopropylamine, which, like cyclohexylamine, contains a cyclic structure. Cyclopropylamine exhibits strong ring strain and higher acidity compared to its open-chain analogue, n-propylamine . This information suggests that the cyclic structure of cyclohexylamine in N-(3-Aminopropyl)cyclohexylamine may also influence its acidity and reactivity.

Chemical Reactions Analysis

The chemical reactions involving cyclohexylamine as a catalyst indicate that it can facilitate the formation of carbon-nitrogen bonds in the synthesis of chromene derivatives . By extension, N-(3-Aminopropyl)cyclohexylamine may also participate in or catalyze similar reactions due to its structural similarity. The presence of the aminopropyl group could introduce additional reactivity, potentially allowing for further functionalization or participation in other chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)cyclohexylamine can be hypothesized based on the properties of related compounds. Cyclopropylamine's association behavior, as indicated by NH2 stretching vibration studies, shows that cyclic amines can have different hydrogen bonding strengths compared to their open-chain analogues . This suggests that N-(3-Aminopropyl)cyclohexylamine may also exhibit unique physical properties such as boiling point, solubility, and hydrogen bonding characteristics, which could be important in its applications as a catalyst or reactant in organic synthesis.

Scientific Research Applications

1. Host-Guest Interaction of Cucurbit[8]uril with N-(3-Aminopropyl)cyclohexylamine

  • Summary of Application : This compound has been used in the study of host-guest interactions with cucurbit[8]uril (Q[8]). The research focused on the encapsulation of two or more guest molecules into a host cavity, which has potential applications in areas such as molecular reactive containers, molecular recognition, supramolecular polymers, and fluorescent materials .
  • Methods of Application : The host-guest interaction was studied using 1H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography .
  • Results or Outcomes : The X-ray structure revealed that two cycloalkane moieties can be simultaneously encapsulated in the hydrophobic cavity of the Q[8] host to form a ternary complex for the first time .

2. Antagonistic Effect of N-(3-Aminopropyl)cyclohexylamine on Neurotrophic Action of Spermine

  • Summary of Application : N-(3-Aminopropyl)cyclohexylamine (APCHA) was originally developed as a spermine synthase inhibitor. It has been used to test if endogenous spermine biosynthesis contributes to neuronal survival and morphogenesis .
  • Methods of Application : The effects of APCHA were examined in primary cultured rat hippocampal and cerebellar neurons .
  • Results or Outcomes : APCHA did not affect the neuronal survival at concentrations up to 10^-6 M, but significantly blocked the survival-promoting effect of spermine (10^-8 M). APCHA also blocked the spermine-induced promotion of neurite regeneration following axotomy .

3. Inhibitor of Spermine and Spermidine Synthases

  • Summary of Application : N-(3-Aminopropyl)cyclohexylamine is a competitive inhibitor of spermine and spermidine synthases . These enzymes are involved in the biosynthesis of polyamines, which are organic compounds that play crucial roles in cell growth and function .
  • Methods of Application : The inhibitory effect of N-(3-Aminopropyl)cyclohexylamine on these enzymes can be studied using biochemical assays .
  • Results or Outcomes : The results of such studies could provide valuable insights into the regulation of polyamine biosynthesis and its role in various biological processes .

4. Research of Neurological Diseases

  • Summary of Application : N-(3-Aminopropyl)cyclohexylamine, a cyclohexylamine derivative, acts as a selective and competitive inhibitor of spermine synthase . It can be used for the research of neurological diseases .
  • Methods of Application : The effects of N-(3-Aminopropyl)cyclohexylamine on neurological diseases can be studied using various experimental models .
  • Results or Outcomes : The outcomes of such studies could contribute to the understanding of the role of spermine synthase in neurological diseases and potentially lead to the development of new therapeutic strategies .

5. Intermediate in Synthesis of Other Organic Compounds

  • Summary of Application : Cyclohexylamine, a derivative of N-(3-Aminopropyl)cyclohexylamine, is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .
  • Methods of Application : The synthesis of other organic compounds using N-(3-Aminopropyl)cyclohexylamine can be studied using various chemical reactions .
  • Results or Outcomes : The outcomes of such studies could contribute to the development of new organic compounds and materials .

6. Production of Cyclamate, a Popular Artificial Sweetener

  • Summary of Application : Cyclamate, a derivative of cyclohexylamine, is a popular artificial sweetener . N-(3-Aminopropyl)cyclohexylamine can be used in the production of cyclamate .
  • Methods of Application : The production of cyclamate using N-(3-Aminopropyl)cyclohexylamine can be studied using various chemical reactions .
  • Results or Outcomes : The outcomes of such studies could contribute to the production of low-calorie sweeteners for food and beverage industries .

Safety And Hazards

N-(3-Aminopropyl)cyclohexylamine is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It should be stored under inert gas in a well-ventilated place and kept cool .

Future Directions

While specific future directions for N-(3-Aminopropyl)cyclohexylamine are not available, its role as a selective and competitive inhibitor of spermine synthase suggests potential applications in the research of neurological diseases .

Relevant Papers The paper “Antagonistic Effect of N-(3-Aminopropyl)cyclohexylamine on Neurotrophic Action of Spermine in Primary Cultured Rat Hippocampal and Cerebellar Neurons” discusses the effects of N-(3-Aminopropyl)cyclohexylamine in primary cultured rat hippocampal and cerebellar neurons .

properties

IUPAC Name

N'-cyclohexylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPOSYADVYECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062969
Record name N-(3-Aminopropyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)cyclohexylamine

CAS RN

3312-60-5
Record name N-Cyclohexyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3312-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminopropyl)cyclohexylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N1-cyclohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Aminopropyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclohexylaminopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-AMINOPROPYL)CYCLOHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Aminopropyl)cyclohexylamine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)cyclohexylamine
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)cyclohexylamine
Reactant of Route 4
Reactant of Route 4
N-(3-Aminopropyl)cyclohexylamine
Reactant of Route 5
N-(3-Aminopropyl)cyclohexylamine
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)cyclohexylamine

Citations

For This Compound
114
Citations
PJ Chu, A Shirahata, K Samejima, H Saito… - The Japanese Journal of …, 1995 - jstage.jst.go.jp
We previously found that spermine potently promotes the neuronal survival and regeneration of primary cultured brain neurons. N-(3-Aminopropyl) cyclohexylamine(APCHA) was …
Number of citations: 5 www.jstage.jst.go.jp
Y Xia, CZ Wang, M Tian, Z Tao, XL Ni, TJ Prior… - Molecules, 2018 - mdpi.com
The host-guest interaction of a series of cyclohexyl-appended guests with cucurbit[8]uril (Q[8]) was studied by 1 H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray …
Number of citations: 6 www.mdpi.com
P Chu, A Shirahata, K Samejima, H Saito… - European journal of …, 1994 - Elsevier
The facilitating or antagonizing effects of polyamine analogues on N- methyl- dl -aspartate (NMDLA)-induced seizures were investigated using mice. Intracerebroventricular injection of …
Number of citations: 16 www.sciencedirect.com
L MACASKOVA, J GAZO - CHEMICKE ZVESTI, 1979 - chempap.org
Preparations of new Cu (II) complexes with N-(3-aminopropyl) cyclohexylamine (ACHA) are reported. On the basis of their infrared and electronic absorption spectra as well as their …
Number of citations: 2 chempap.org
K Samejima, M Otani, Y Murakami, T Oka… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Dulbecco’s Modified Eagle Media (DMEM), penicillin/streptomycin and trypsin/EDTA purchased were from Invitogen Corp.(Carlsbad, CA, USA), …
Number of citations: 12 www.jstage.jst.go.jp
A Shirahata, N Takahashi, T Beppu, H Hosoda… - Biochemical …, 1993 - Elsevier
Several inhibitors of aminopropyltransferases, developed recently in this laboratory, were tested for their specificity by measuring their effects on six enzyme activities related to …
Number of citations: 65 www.sciencedirect.com
I Ishii, Y Ikeguchi, H Mano, M Wada, AE Pegg… - Amino Acids, 2012 - Springer
Polyamines spermidine and spermine are known to be required for mammalian cell proliferation and for embryonic development. Alpha-difluoromethylornithine (DFMO), an inhibitor of …
Number of citations: 48 link.springer.com
T Beppu, A Shirahata, N Takahashi… - The journal of …, 1995 - academic.oup.com
The effects of a potent spermidine synthase inhibitor, trans-4-methylcyclohexylamine (4MCHA), and a spermine synthase inhibitor, N-(3-aminopropyl)cyclohexylamine (APCHA), on …
Number of citations: 38 academic.oup.com
S Tanimoto, Y Matsubara - Plant cell reports, 1995 - Springer
When bulb-scale segments of Lilium longiflorum were cultured on a medium containing auxin and cytokinin, the proportion of the expiants with newly-formed bulblets was significantly …
Number of citations: 31 link.springer.com
M Ohtani, I Mizuno, Y Kojima, Y Ishikawa… - Cell structure and …, 2009 - jstage.jst.go.jp
In order to assess the functional role of the polyamines spermidine and spermine in pancreatic betacells, we examined the effect of spermidine and spermine synthase inhibitors, trans-4…
Number of citations: 15 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.